2-(5-Methoxy-2-nitrophenyl)propanoic acid
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Overview
Description
2-(5-Methoxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a methoxy group, a nitro group, and a propanoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-nitrophenyl)propanoic acid typically involves the nitration of 5-methoxy-2-nitrobenzene followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:
Nitration: 5-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methoxy-2-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(5-Methoxy-2-carboxyphenyl)propanoic acid.
Reduction: Formation of 2-(5-Methoxy-2-aminophenyl)propanoic acid.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
2-(5-Methoxy-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2-methylphenyl)propanoic acid
- 2-(5-Methoxy-2-chlorophenyl)propanoic acid
- 2-(5-Methoxy-2-aminophenyl)propanoic acid
Uniqueness
2-(5-Methoxy-2-nitrophenyl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-6(10(12)13)8-5-7(16-2)3-4-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |
InChI Key |
XUTGQBSHNNTDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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